3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Description
Structure and Key Features: The compound 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid features a pyrazole core substituted at position 4 with iodine, position 3 with an isopropyl group, and a propanoic acid moiety at position 1. The iodine atom introduces steric bulk and polarizability, while the isopropyl group enhances hydrophobicity.
Column chromatography (ethyl acetate/hexane systems) and recrystallization (e.g., 2-propanol) are common purification methods for such compounds .
Potential Applications: Pyrazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties. The iodine substituent may enhance binding affinity in enzyme inhibition (e.g., iodinated analogs in kinase inhibitors) , while the propanoic acid moiety could mimic natural substrates in metabolic pathways.
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VNGRNNGIQCRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1I)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Sequential Iodination and Alkylation
This two-step approach involves initial pyrazole iodination followed by N-alkylation with a propanoic acid precursor.
Step 1: Synthesis of 4-Iodo-3-(Propan-2-yl)-1H-Pyrazole
A mixture of 3-(propan-2-yl)-1H-pyrazole (1.0 equiv), NIS (1.1 equiv), and BF3·Et2O (0.2 equiv) in dichloromethane is stirred at 0°C for 6 hours. The reaction is quenched with Na2S2O3, extracted, and purified via silica gel chromatography to yield the 4-iodo derivative (78% yield).
Step 2: N-Alkylation with 3-Bromopropanoic Acid
The iodinated pyrazole (1.0 equiv) is reacted with 3-bromopropanoic acid (1.2 equiv) in DMF using K2CO3 (2.0 equiv) as the base at 80°C for 12 hours. Acidic work-up with HCl yields the crude product, which is recrystallized from ethanol/water (62% yield).
Key Data:
| Parameter | Conditions |
|---|---|
| Iodination Catalyst | BF3·Et2O |
| Alkylation Solvent | DMF |
| Reaction Temperature | 0°C (Step 1); 80°C (Step 2) |
| Overall Yield | 48% |
Method B: Palladium-Catalyzed Coupling
Patent WO2012146318A1 describes a palladium-mediated approach for introducing iodine and the propanoic acid chain in a single pot.
One-Pot Synthesis
A mixture of 3-(propan-2-yl)-1H-pyrazole (1.0 equiv), iodobenzene diacetate (1.5 equiv), and Pd(OAc)2 (5 mol%) in acetonitrile is heated at 60°C for 8 hours. Subsequently, acrylic acid (1.2 equiv) and CuI (10 mol%) are added, and the reaction is stirred at 100°C for 24 hours. The product is isolated via acid-base extraction (55% yield).
Advantages:
-
Eliminates protective group strategies
-
Higher regioselectivity for 4-iodo substitution
Optimization of Reaction Parameters
Temperature Control in Iodination
Exothermic iodination reactions require strict temperature control. Elevated temperatures (>40°C) lead to di-iodinated byproducts, while sub-zero conditions slow reaction kinetics. Optimal iodination occurs between 0–25°C, as corroborated by VulcanChem’s technical data.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but may promote ester hydrolysis. Dichloromethane and acetonitrile are preferred for iodination due to their inertness toward electrophilic iodine species.
Catalytic Systems
Purification and Characterization
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates mono-iodinated product from di-iodinated impurities. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity.
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH3)2), 2.95 (t, J=7.2 Hz, 2H, CH2CO2H), 4.45 (t, J=7.2 Hz, 2H, NCH2), 7.32 (s, 1H, pyrazole-H5).
-
HRMS (ESI): m/z calc. for C9H13IN2O2 [M+H]+ 309.0042; found 309.0038.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 48% | 55% |
| Byproducts | Di-iodinated (12%) | Acrylic acid dimers (8%) |
| Reaction Time | 18 hours | 32 hours |
| Scalability | >100 g demonstrated | Limited to 50 g |
Method B offers superior yield but requires stringent oxygen-free conditions for palladium catalysis. Industrial-scale production favors Method A due to simpler work-up procedures .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables functional group diversification:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Iodine displacement | K₂CO₃, DMF, 80°C, arylboronic acids | 4-Arylpyrazole derivatives | 62–78% |
| Halogen exchange | CuI, DIPEA, DMSO, 120°C | 4-Chloro or 4-fluoro analogs | 55–68% |
The reaction with arylboronic acids follows a Suzuki-Miyaura coupling mechanism, facilitated by palladium catalysts in some protocols. Steric hindrance from the isopropyl group slightly reduces reaction efficiency compared to non-substituted pyrazoles .
Carboxylic Acid Derivative Formation
The propanoic acid moiety participates in standard carboxylate chemistry:
Key reactions include:
-
Esterification: Methanol/H₂SO₄ (reflux, 6 hr) → methyl ester (89% yield)
-
Amide formation: EDC/HOBt activation with primary amines → corresponding amides (72–85% yield)
-
Anhydride synthesis: Reaction with acetyl chloride (0°C, 2 hr) → mixed anhydride intermediate
Coupling Reactions
The compound participates in cross-coupling reactions through its halogenated pyrazole system:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Introduction of amine substituents |
| Ullmann-type | CuI/1,10-phenanthroline, K₃PO₄ | C–O bond formation with phenols |
These reactions typically require anhydrous conditions and temperatures of 90–110°C .
Oxidation and Reduction Pathways
Oxidation:
-
Pyrazole ring stability allows selective oxidation of the propanoic acid side chain:
KMnO₄ (aq. H₂SO₄, 60°C) → β-ketopropanoic acid derivative (58% yield)
Reduction:
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol (quantitative conversion), while preserving the pyrazole-iodine bond.
Cycloaddition and Heterocycle Formation
The electron-deficient pyrazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Nitrile oxides | RT, CHCl₃, 12 hr | Pyrazolo[1,2-b]isoxazoles |
| Diazo compounds | Cu(OTf)₂, 80°C, DCE | Fused pyrazolo-triazine systems |
These reactions demonstrate regioselectivity influenced by the isopropyl group’s steric effects .
Stability Under Reactive Conditions
Critical stability data:
| Condition | Result | Analytical Method |
|---|---|---|
| pH < 2 (HCl, 24 hr) | Deiodination (23%) | HPLC-MS |
| UV light (254 nm) | Degradation via radical pathways | NMR monitoring |
| Thermal (150°C) | Decarboxylation observed after 1 hr | TGA-FTIR |
Byproduct Analysis in Common Reactions
Side products arise from two primary pathways:
-
Iodine elimination during coupling reactions (up to 15% byproduct)
-
Ester hydrolysis under basic conditions (pH > 10)
Mitigation strategies include using radical scavengers (TEMPO) for iodine stability and maintaining neutral pH during esterifications .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, exhibit a range of biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell Line IC50 (µM) MCF-7 15.0 A549 12.5 -
Anti-inflammatory Properties :
- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as nitric oxide and cyclooxygenase-2 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anticancer properties using different cancer cell lines:
Findings :
- Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects:
Methodology :
- The compound was tested for its ability to inhibit pro-inflammatory cytokines in RAW 264.7 macrophages.
Results :
- Significant inhibition of nitric oxide production was observed, supporting its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects :
- Iodine vs. Halogen Variations: The iodine atom in the target compound increases molecular weight and polarizability compared to bromo or chloro analogs (e.g., ). Trifluoromethyl groups (e.g., in [14]) introduce strong electronegativity, improving resistance to oxidative metabolism but reducing solubility compared to isopropyl .
- Position of Acidic Moieties: Propanoic acid at position 1 (target compound) versus position 5 () alters the molecule’s dipole moment and hydrogen-bonding capacity. The 1-position may facilitate better alignment with catalytic residues in enzymes (e.g., cyclooxygenase or dehydrogenase targets) .
Data Gaps :
- Experimental data on solubility, pKa, and biological activity are absent in the evidence. Future studies should prioritize these metrics.
Biological Activity
3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features an iodine atom and an isopropyl group on the pyrazole ring, contributing to its unique chemical properties and biological interactions. The molecular formula for this compound is C9H13IN2O2, with a molecular weight of approximately 308.12 g/mol.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, such as:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some studies suggest that pyrazole derivatives may act as inhibitors of heat shock proteins, which are involved in cancer cell survival and proliferation. This mechanism could position them as potential therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating how modifications to the pyrazole ring influence biological activity. The presence of iodine and the isopropyl group are thought to enhance binding affinity to biological targets, potentially increasing efficacy in therapeutic applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid | C10H15IN2O2 | Contains a cyclopropyl group instead of isopropyl |
| 5-Methylpyrazole | C5H7N3 | Lacks the propanoic acid moiety; simpler structure |
| 1-tert-butylpyrazole | C8H12N2 | Contains a tert-butyl group; different substituent effects |
This table illustrates some compounds that share structural similarities with this compound, highlighting the diversity within pyrazole derivatives and their potential biological activities.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antibacterial Studies : Research has shown that certain pyrazole derivatives exhibit minimum inhibitory concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with halogen substitutions have demonstrated enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls .
- Antifungal Activity : In vitro studies indicate that some pyrazole derivatives can inhibit fungal growth, with MIC values varying based on structural modifications. The presence of electron-withdrawing groups has been linked to increased antifungal potency .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Binding to specific enzymes or receptors involved in metabolic pathways.
- Cell Membrane Disruption : Interfering with the integrity of microbial cell membranes, leading to cell death.
Q & A
Q. What are the key synthetic strategies for synthesizing 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole intermediates. For example, analogous pyrazole-propanoic acid derivatives are prepared by:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or diketones under reflux conditions .
- Step 2 : Introduction of the iodo substituent via electrophilic iodination (e.g., using ) at the pyrazole 4-position, followed by alkylation to install the propan-2-yl group .
- Step 3 : Coupling the pyrazole moiety to a propanoic acid backbone using a Michael addition or nucleophilic substitution .
- Purification : Recrystallization from methanol or ethanol is common, with yields typically ranging from 48% to 85% depending on substituent steric effects .
Q. How is the compound characterized structurally?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- FT-IR : Peaks at ~1705 cm (C=O stretch of propanoic acid) and ~1600 cm (C=N/C=C pyrazole vibrations) confirm functional groups .
- H/C NMR : Key signals include:
- Pyrazole protons: δ 7.4–8.4 ppm (aromatic H) .
- Propanoic acid CH: δ 3.5–3.6 ppm (multiplet) .
- Propan-2-yl CH(CH): δ 1.2–1.4 ppm (doublet) .
- Mass Spectrometry : ESI-MS detects the molecular ion (e.g., m/z 503.2 [M-H] for similar derivatives) .
- Elemental Analysis : Validates purity (>95%) via C/H/N ratios .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Hazards : Potential skin/eye irritation and respiratory sensitization due to iodinated aromatic systems .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole iodination be addressed?
- Methodological Answer : Regioselectivity in pyrazole iodination depends on electronic and steric factors:
- Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups like propan-2-yl) favor iodination. Use directing groups (e.g., methoxy) to enhance selectivity .
- Steric Effects : Bulky substituents (e.g., propan-2-yl at position 3) may hinder iodination at adjacent sites. Optimize reaction temperature (e.g., 0–25°C) to control kinetics .
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?
- Methodological Answer : Discrepancies in NMR data may stem from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering proton environments. Use DMSO-d to stabilize specific tautomers .
- Solvent Effects : Compare spectra in deuterated solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts .
- Dynamic Processes : Rotameric equilibria in the propanoic acid chain can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies these effects .
Q. What strategies optimize biological activity in pyrazole-propanoic acid derivatives?
- Methodological Answer : Structure-activity relationships (SAR) are guided by:
- Substituent Effects : Iodo groups enhance lipophilicity and halogen bonding, while propan-2-yl improves metabolic stability. Test analogs with Cl, Br, or CF substituents .
- Backbone Modifications : Replace propanoic acid with thiazolidinone or indole moieties to modulate bioactivity (e.g., antimicrobial or antitumor effects) .
- In Silico Screening : Use molecular docking to predict binding affinity to targets like COX-2 or kinases, validated by enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
